molecular formula C28H27BrN2O B2510727 2-(4-Benzylpiperidin-1-yl)-8-((4-bromobenzyl)oxy)quinoline CAS No. 941989-17-9

2-(4-Benzylpiperidin-1-yl)-8-((4-bromobenzyl)oxy)quinoline

Cat. No.: B2510727
CAS No.: 941989-17-9
M. Wt: 487.441
InChI Key: BTDHCNMCTVPKBJ-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-8-((4-bromobenzyl)oxy)quinoline is a useful research compound. Its molecular formula is C28H27BrN2O and its molecular weight is 487.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • One-pot synthesis techniques have been developed for the creation of quinoline derivatives. For instance, a method involving α-alkylation/Suzuki reaction was used for synthesizing 6-aryl-2-ferrocenyl quinolines (Xu et al., 2013).
  • Novel synthesis methods for functionalized quinolines through metal- and protection-free [4 + 2] cycloadditions of alkynes with azadienes have been discovered (Saunthwal et al., 2016).

Chemical Properties and Interactions

  • Research on chiral quaternary ammonium salts of Cinchona alkaloids has revealed insights into the structural properties and hydrogen bonding capabilities of quinoline derivatives (Skórska-Stania et al., 2012).
  • Studies on relay propagation of crowding in molecules involving quinoline derivatives have provided valuable information on steric pressure effects in chemical reactions (Schlosser et al., 2006).

Biological Activity and Applications

  • Quinoline derivatives have been evaluated for their antimicrobial activities, demonstrating potential as agents against various microorganisms (Özyanik et al., 2012).
  • Novel indolyl quinolines have been synthesized and assessed for their inhibitory effects on DNA topoisomerases of Leishmania donovani, indicating potential applications in drug design for human leishmaniasis (Ray et al., 1997).

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDHCNMCTVPKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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